molecular formula C9H11NO B14062591 1-Amino-3,4-dihydro-1H-2-benzopyran

1-Amino-3,4-dihydro-1H-2-benzopyran

Cat. No.: B14062591
M. Wt: 149.19 g/mol
InChI Key: TUKXIVQGQKWMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3,4-dihydro-1H-2-benzopyran is an organic compound with a unique structure that includes a benzopyran ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,4-dihydro-1H-2-benzopyran can be synthesized through various methods. One common approach involves the reduction of 1-nitro-3,4-dihydro-1H-2-benzopyran using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3,4-dihydro-1H-2-benzopyran-1-one with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring .

Scientific Research Applications

1-Amino-3,4-dihydro-1H-2-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the benzopyran ring .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-1-amine

InChI

InChI=1S/C9H11NO/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6,10H2

InChI Key

TUKXIVQGQKWMPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.